molecular formula C18H16F3N5O B15106586 [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone

[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone

Cat. No.: B15106586
M. Wt: 375.3 g/mol
InChI Key: QVOKIILLRFKJMJ-UHFFFAOYSA-N
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Description

[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone is a complex organic compound that features a piperazine ring linked to a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone stands out due to its unique combination of a piperazine ring, a benzimidazole moiety, and the presence of both trifluoromethyl and pyridyl groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C18H16F3N5O

Molecular Weight

375.3 g/mol

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)17-23-13-5-4-12(11-14(13)24-17)16(27)26-9-7-25(8-10-26)15-3-1-2-6-22-15/h1-6,11H,7-10H2,(H,23,24)

InChI Key

QVOKIILLRFKJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F

Origin of Product

United States

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